molecular formula C8H9Cl B1203680 2-Chloro-1,3-dimethylbenzene CAS No. 6781-98-2

2-Chloro-1,3-dimethylbenzene

Cat. No.: B1203680
CAS No.: 6781-98-2
M. Wt: 140.61 g/mol
InChI Key: VDXLAYAQGYCQEO-UHFFFAOYSA-N
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Description

2-Chloro-1,3-dimethylbenzene, also known as 2-chloro-m-xylene, is an organic compound with the molecular formula C8H9Cl. It is a clear, colorless to light yellow liquid with a characteristic aromatic odor. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

2-Chloro-1,3-dimethylbenzene plays a role in biochemical reactions, particularly in the context of organic synthesis. It has been investigated in Suzuki coupling reactions with arylboronic acids and in palladium-catalyzed cyanation reactions to produce 2,6-dimethyl benzonitrile . In biochemical systems, this compound interacts with enzymes and proteins involved in these catalytic processes. For instance, palladium complexes act as catalysts, facilitating the formation of carbon-carbon bonds in the presence of this compound . These interactions are crucial for the compound’s role in synthetic organic chemistry.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. As an organic solvent, it can influence cell function by altering cell membrane integrity and affecting the solubility of other compounds within the cellular environment . This can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may disrupt the lipid bilayer of cell membranes, impacting membrane-bound receptors and enzymes, thereby influencing cellular communication and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules such as enzymes and proteins. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific context. For instance, in palladium-catalyzed reactions, this compound binds to the palladium catalyst, facilitating the formation of new chemical bonds . This binding interaction is essential for the compound’s role in synthetic organic chemistry. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light, heat, or reactive chemicals . Over time, degradation products may form, which could have different biochemical properties and effects on cellular function. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential toxicity or adaptive responses by the cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological processes, while higher doses could lead to toxic or adverse effects . Threshold effects may be observed, where a certain dosage level triggers significant changes in cellular or systemic function. For example, high doses of this compound may cause liver or kidney damage in animal models, indicating its potential toxicity at elevated concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biotransformation and elimination from the body. Enzymes such as cytochrome P450 oxidases may metabolize the compound, leading to the formation of hydroxylated or conjugated metabolites . These metabolic transformations can affect the compound’s activity and toxicity. Additionally, this compound may influence metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with transport proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich tissues. Transporters such as ATP-binding cassette (ABC) transporters may facilitate the efflux of this compound from cells, influencing its intracellular concentration and distribution . The compound’s localization and accumulation can impact its biochemical effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may localize to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules . Targeting signals or post-translational modifications may direct this compound to these compartments, influencing its biochemical properties and effects on cellular processes . For example, localization to the mitochondria could impact mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3-dimethylbenzene can be synthesized through several methods. One common method involves the chlorination of 1,3-dimethylbenzene (m-xylene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves the same chlorination process but on a larger scale. The reaction conditions are carefully controlled to maximize yield and minimize by-products. The product is then purified through distillation to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,3-dimethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Suzuki Coupling: Biaryl compounds.

    Cyanation: 2,6-Dimethylbenzonitrile

Scientific Research Applications

2-Chloro-1,3-dimethylbenzene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Chloro-2,6-dimethylbenzene
  • 2-Chloro-1,4-dimethylbenzene
  • 2-Chloro-1,3,5-trimethylbenzene
  • 2-Bromo-1,3-dimethylbenzene

Comparison: 2-Chloro-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and the types of reactions it can undergo. For example, compared to 2-chloro-1,4-dimethylbenzene, the position of the chlorine atom in this compound allows for different regioselectivity in substitution reactions .

Properties

IUPAC Name

2-chloro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXLAYAQGYCQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218061
Record name 2-Chloro-1,3-dimethylbenzene
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Molecular Weight

140.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6781-98-2
Record name 2-Chloro-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6781-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1,3-dimethylbenzene
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Record name 2-Chloro-1,3-dimethylbenzene
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Record name 2-chloro-1,3-dimethylbenzene
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Synthesis routes and methods I

Procedure details

0.8 g of anhydrous aluminium chloride was added to 50 g of 2,6-dimethylphenyl chloroformate and the mixture was heated to 200° C. at normal pressure. The evolution of carbon dioxide started above 180° C. and finished after 3.5 hours. The reaction mixture was then cooled, water was added, the organic phase was separated off, the aqueous phase was extracted with methylene chloride, the organic phase which had been separated off was combined with the methylene chloride phase and the combined phases were dried over sodium sulphate and distilled under vacuum. 2,6-Dimethylchlorobenzene was obtained in a yield of 64%.
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Synthesis routes and methods II

Procedure details

0.3 g of anhydrous aluminium chloride was of 2,6-dimethylphenyl chloroformate and the mixture was heated to 200° C. at normal pressure. A further 150 g of 2,6-dimethylphenyl chloroformate and a further one gram of anhydrous aluminium chloride were then metered in over a period of 2 hours and the 2,6-dimethylchlorobenzene formed was simultaneously distilled off. The reaction did not proceed to completion and a mixture of 2,6-dimethylphenyl chloroformate and 2,6-dimethylchlorobenzene was obtained. Separation by distillation gave a 74% yield of 2,6-dimethylchlorobenzene (based on the conversion).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-Chloro-1,3-dimethylbenzene react with aromatic nitro compounds in trifluoromethanesulfonic acid?

A: Research demonstrates that this compound exhibits intriguing reactivity with specific aromatic nitro compounds when exposed to trifluoromethanesulfonic acid. Let's take the example of its reaction with 1,4-dinitrobenzene. In trifluoromethanesulfonic acid (99%) at 70°C, these two compounds react to produce a 45% yield of tris(4-chloro-3,5-dimethylphenyl)methanol after quenching. []

Q2: What is the proposed mechanism for this reaction?

A: Studies utilizing isotopic labelling (¹³C, ²H), kinetic investigations, and examination of substituent effects suggest the following mechanism: []

    Q3: Are there other examples of this compound reacting in a similar manner?

    A: Yes, the research indicates that other chloro compounds, along with a variety of aromatic nitro compounds, display similar reactivity patterns. [] For instance, this compound also reacts with p-dinitrobenzene under similar conditions (trifluoromethanesulfonic acid at 70 °C), yielding the corresponding triarylmethyl cation and p-diaminobenzene. [] This suggests a broader applicability of this reaction type with potential for further exploration.

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